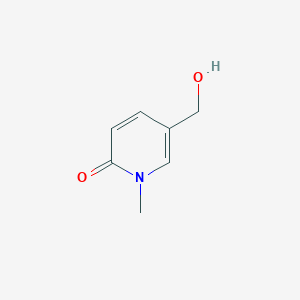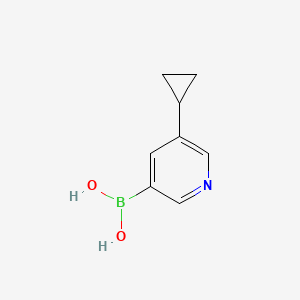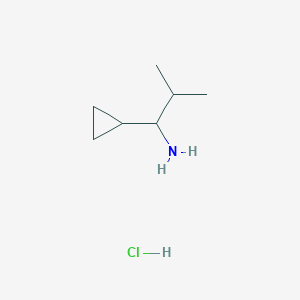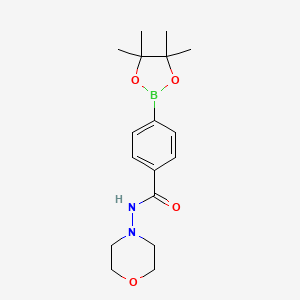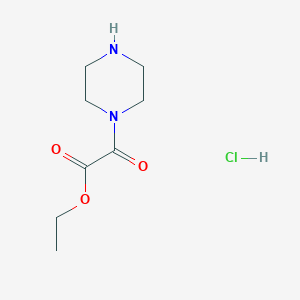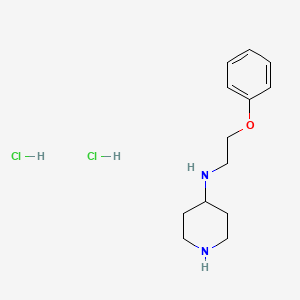
N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1334147-70-4 . It has a molecular weight of 293.24 and its IUPAC name is N-(2-phenoxyethyl)-4-piperidinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is 1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride” is a powder and it is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Novel Anion Exchange Membrane Synthesis
A novel bisphenol monomer was prepared, and tertiary amine poly(aryl ether sulfone) (TAPES) was synthesized, showing good thermal stability and high molecular weights. The anion exchange membranes (AEMs) derived from TAPES demonstrated high ion conductivity and reasonable dimensional stability, highlighting a versatile platform for synthesizing piperidinium-based AEMs with improved alkaline stability (Wang et al., 2019).
Intramolecular Hydrogen Bonding and Tautomerism
Studies on Schiff bases revealed the existence of tautomeric equilibrium in compounds, indicating the coexistence of phenol–imine and keto–amine forms in solid state. This study contributes to understanding the structural behavior of such compounds under different conditions (Nazır et al., 2000).
Chemical Cleavage of DNA
Research showed that certain amines can cleave abasic DNA near neutral pH without non-specific damage, highlighting the utility of these amines in studying DNA damage and repair mechanisms. This could prove valuable in locating low levels of photoproducts in DNA, such as those induced by natural sunlight (McHugh & Knowland, 1995).
Kinetics and Mechanism of Aminolysis
The kinetics of aminolysis reactions of secondary alicyclic amines with thionocarbonates were studied, providing insights into reaction mechanisms and rate-determining steps. This study contributes to the broader understanding of nucleophilic substitution reactions in organic chemistry (Castro et al., 1999).
Synthesis and Characterization of N-substituted Phenoxazines
A series of N-substituted phenoxazines were synthesized, aiming to find specific and less toxic modulators of multidrug resistance (MDR) in cancer chemotherapy. This research has implications for developing new therapies to overcome drug resistance in cancer treatment (Thimmaiah et al., 1992).
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12;;/h1-5,12,14-15H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFJSAYBDASSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCOC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



